molecular formula C18H16N2O3 B5809540 (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5809540
M. Wt: 308.3 g/mol
InChI Key: MEXPDDWDYZKZJM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dihydroisoquinoline moiety and a nitrophenyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Propenone Linkage: The final step involves the condensation of the dihydroisoquinoline derivative with the nitrophenyl derivative under basic conditions to form the propenone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the propenone linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized isoquinoline derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with the nitro group in a different position.

    (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the specific positioning of the nitro group and the propenone linkage, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(9-8-14-4-3-7-17(12-14)20(22)23)19-11-10-15-5-1-2-6-16(15)13-19/h1-9,12H,10-11,13H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXPDDWDYZKZJM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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